molecular formula C9H16ClNO4 B13205557 Chloromethyl2-([(tert-butoxy)carbonyl](methyl)amino)acetate

Chloromethyl2-([(tert-butoxy)carbonyl](methyl)amino)acetate

Cat. No.: B13205557
M. Wt: 237.68 g/mol
InChI Key: BPZZHPHSYBNJQK-UHFFFAOYSA-N
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Description

Chloromethyl2-((tert-butoxy)carbonylamino)acetate is a chemical compound with the molecular formula C8H14ClNO4 and a molecular weight of 223.66 g/mol . It is commonly used in organic synthesis, particularly in the protection of amines. The compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloromethyl2-((tert-butoxy)carbonylamino)acetate typically involves the protection of amines using the tert-butoxycarbonyl (BOC) group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C or using 4-dimethylaminopyridine (DMAP) as the base in acetonitrile solution .

Industrial Production Methods

Industrial production methods for Chloromethyl2-((tert-butoxy)carbonylamino)acetate involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl2-((tert-butoxy)carbonylamino)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chloromethyl2-((tert-butoxy)carbonylamino)acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Chloromethyl2-((tert-butoxy)carbonylamino)acetate involves the protection of amines through the formation of a stable carbamate linkage. The tert-butoxycarbonyl group is added to the amine, preventing unwanted reactions during subsequent synthetic steps. The protected amine can later be deprotected under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Chloromethyl2-((tert-butoxy)carbonylamino)acetate is unique due to its stability and versatility in protecting amines. Similar compounds include:

    Chloromethyl2-((tert-butoxy)carbonylamino)propionate: Similar structure but with a propionate group instead of acetate.

    Chloromethyl2-((tert-butoxy)carbonylamino)butyrate: Contains a butyrate group, offering different reactivity and properties.

    Chloromethyl2-((tert-butoxy)carbonylamino)valerate: Features a valerate group, used in specific synthetic applications.

These compounds share similar protective functions but differ in their reactivity and applications based on the nature of the ester group.

Properties

Molecular Formula

C9H16ClNO4

Molecular Weight

237.68 g/mol

IUPAC Name

chloromethyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate

InChI

InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11(4)5-7(12)14-6-10/h5-6H2,1-4H3

InChI Key

BPZZHPHSYBNJQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)OCCl

Origin of Product

United States

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